

Propargyl-PEG1-SS-PEG1-C2-Boc: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG1-SS-PEG1-C2-Boc*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, **Propargyl-PEG1-SS-PEG1-C2-Boc**. This linker is a valuable tool in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and targeted drug delivery.

Core Structure and Properties

Propargyl-PEG1-SS-PEG1-C2-Boc is a versatile linker that incorporates three key functional components: a propargyl group for "click" chemistry, a cleavable disulfide bond, and a Boc-protected amine for sequential conjugation. The polyethylene glycol (PEG) spacers enhance solubility and provide flexibility to the molecule.

Chemical Structure:

A summary of the key quantitative data for **Propargyl-PEG1-SS-PEG1-C2-Boc** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₄ O ₄ S ₂	[1][2]
Molecular Weight	320.46 g/mol	[1][2]
CAS Number	1807518-78-0	[1]
Purity	>96%	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage	-20°C	

Mechanism of Action and Key Applications

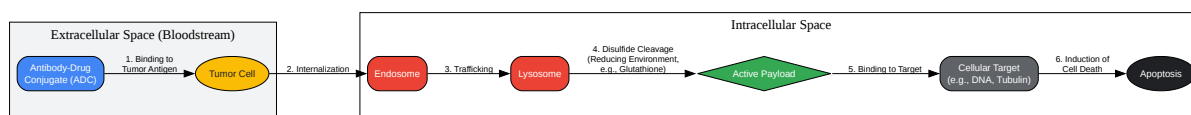
The unique trifunctional nature of **Propargyl-PEG1-SS-PEG1-C2-Boc** enables a modular and strategic approach to the synthesis of complex bioconjugates.

Key Applications:

- **Antibody-Drug Conjugates (ADCs):** This linker is primarily designed for the development of ADCs.[4][5] The propargyl group can be conjugated to an azide-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc-protected amine, after deprotection, allows for the attachment of a cytotoxic payload. The disulfide bond provides a cleavable linkage that is stable in circulation but is readily reduced in the intracellular environment of tumor cells, releasing the active drug.[6][7]
- **Targeted Drug Delivery:** The linker can be used to construct targeted drug delivery systems by attaching targeting ligands (e.g., peptides, small molecules) to the propargyl group and therapeutic agents to the amine.
- **PROTACs (Proteolysis Targeting Chimeras):** While this specific linker has a disulfide cleavage site not typical for most PROTACs, its functional groups (alkyne and protected amine) are characteristic of linkers used in PROTAC synthesis.[8][9][10][11]

Signaling Pathway: Intracellular Release of Payload from an ADC

The following diagram illustrates the mechanism of action of an ADC constructed with a disulfide-containing linker like **Propargyl-PEG1-SS-PEG1-C2-Boc**.



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Caption: Mechanism of action of an ADC with a cleavable disulfide linker.

Experimental Protocols

The following are generalized experimental protocols for the use of **Propargyl-PEG1-SS-PEG1-C2-Boc**. These protocols are based on standard procedures for similar linkers and may require optimization for specific applications.

Protocol 1: Boc Deprotection of Propargyl-PEG1-SS-PEG1-C2-Boc

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

- **Propargyl-PEG1-SS-PEG1-C2-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve **Propargyl-PEG1-SS-PEG1-C2-Boc** in anhydrous DCM (e.g., 10 mg/mL).
- Add TFA to the solution in a 1:1 ratio (v/v) with DCM.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Re-dissolve the residue in DCM and neutralize by washing with saturated sodium bicarbonate solution.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected amine. The product can often be used in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" chemistry reaction to conjugate the propargyl group of the linker with an azide-modified molecule (e.g., an antibody or a targeting ligand).

Materials:

- **Propargyl-PEG1-SS-PEG1-C2-Boc** (or its deprotected amine derivative)

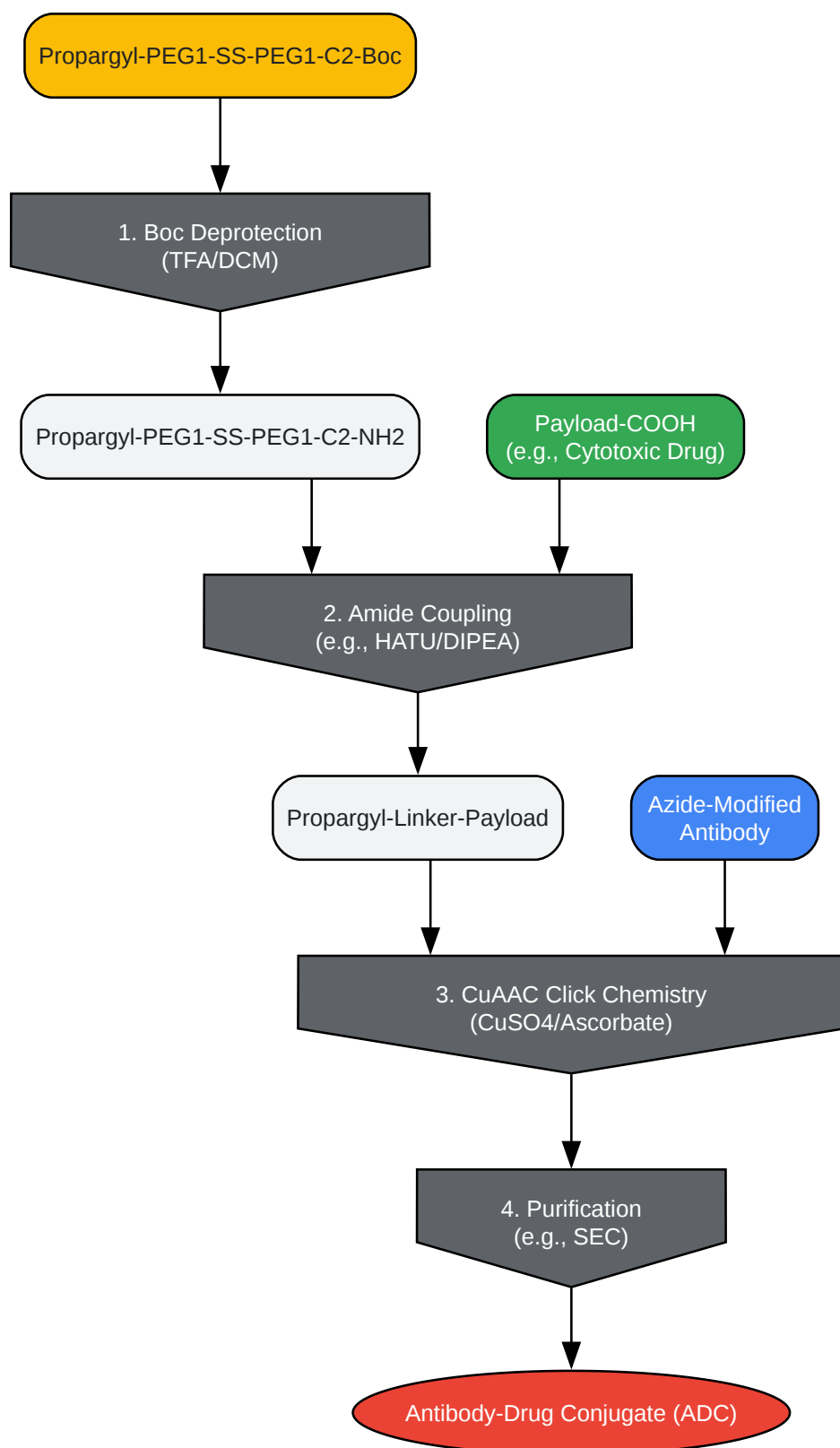
- Azide-modified molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Dissolve the azide-modified molecule and the propargyl-containing linker in the reaction buffer.
- In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
- In another tube, prepare a premix of CuSO_4 and THPTA in the reaction buffer.
- Add the CuSO_4 /THPTA premix to the solution containing the azide and alkyne.
- Initiate the reaction by adding the sodium ascorbate solution.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE for protein conjugations.
- Purify the conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted reagents.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for the synthesis of an ADC using **Propargyl-PEG1-SS-PEG1-C2-Boc**.



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Caption: A representative workflow for the synthesis of an ADC.

Conclusion

Propargyl-PEG1-SS-PEG1-C2-Boc is a well-defined, heterobifunctional linker that offers a powerful platform for the construction of sophisticated bioconjugates. Its distinct functional groups allow for a controlled, sequential conjugation strategy, while the cleavable disulfide bond enables the targeted release of payloads in a reducing environment. This makes it a valuable component in the design and development of next-generation antibody-drug conjugates and other targeted therapies. Researchers utilizing this linker can benefit from its versatility and the robust, well-established chemistries associated with its functional moieties.

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